molecular formula C19H22N2O5S B5139926 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide

Cat. No. B5139926
M. Wt: 390.5 g/mol
InChI Key: BXISMEJFNDQQFV-UHFFFAOYSA-N
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Description

4-[Allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide, also known as L-371,257, is a small molecule antagonist of the neurotensin receptor 1 (NTSR1). This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide acts as an antagonist of the NTSR1, a G protein-coupled receptor that is widely expressed in the central nervous system and various peripheral tissues. NTSR1 activation has been implicated in a variety of physiological processes, including pain perception, anxiety, and feeding behavior. By blocking NTSR1 activation, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of pain perception, and improvement of cognitive function. In cancer cells, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide inhibits the activation of signaling pathways involved in cell growth and survival, leading to decreased proliferation and increased apoptosis. In animal models of pain, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to reduce pain sensitivity and improve pain-related behaviors. In animal models of Alzheimer's disease and schizophrenia, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function and reduce behavioral deficits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its specificity for the NTSR1, which allows for targeted modulation of NTSR1 signaling pathways. However, one limitation of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its relatively low potency, which may require high concentrations for effective inhibition of NTSR1 activation. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent NTSR1 antagonists that can achieve effective inhibition at lower concentrations. Another area of interest is the investigation of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide's potential therapeutic applications in other disease states, such as anxiety disorders and obesity. Additionally, further studies are needed to elucidate the specific signaling pathways and mechanisms involved in 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide's effects on cancer cell growth, pain perception, and cognitive function.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with allyl bromide to form 3,4-dimethoxy-N-allylbenzylamine. This intermediate is then reacted with N-(methylsulfonyl)chloroacetamide to form 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer. In neurological research, 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-5-12-21(27(4,23)24)16-9-6-14(7-10-16)19(22)20-15-8-11-17(25-2)18(13-15)26-3/h5-11,13H,1,12H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXISMEJFNDQQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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